molecular formula C13H23NO B13088038 1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one

1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one

Cat. No.: B13088038
M. Wt: 209.33 g/mol
InChI Key: KDZCJIQUIGWINN-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one is a chemical compound with the molecular formula C13H23NO It is characterized by a cyclopentyl group attached to an ethanone backbone, which is further substituted with a 4-methylpiperidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The cyclopentyl group is introduced via an alkylation reaction, often using cyclopentyl halides in the presence of a strong base.

    Ketone Formation: The ethanone backbone is formed through oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Cyclopentyl-2-(4-methylpiperidin-1-yl)ethan-1-one
  • 1-Cyclopentyl-2-(4-ethylpiperidin-2-yl)ethan-1-one
  • 1-Cyclopentyl-2-(4-methylpiperidin-3-yl)ethan-1-one

Uniqueness: 1-Cyclopentyl-2-(4-methylpiperidin-2-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both cyclopentyl and piperidine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

1-cyclopentyl-2-(4-methylpiperidin-2-yl)ethanone

InChI

InChI=1S/C13H23NO/c1-10-6-7-14-12(8-10)9-13(15)11-4-2-3-5-11/h10-12,14H,2-9H2,1H3

InChI Key

KDZCJIQUIGWINN-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)CC(=O)C2CCCC2

Origin of Product

United States

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